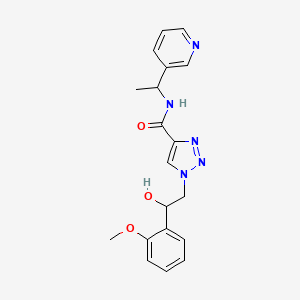

1-(2-hydroxy-2-(2-methoxyphenyl)ethyl)-N-(1-(pyridin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

描述

This compound is a 1,2,3-triazole derivative featuring a 2-methoxyphenyl group at the 1-position of the triazole ring, a 2-hydroxyethyl side chain, and a carboxamide moiety substituted with a pyridin-3-yl ethyl group. Its structural complexity arises from the interplay of aromatic (pyridine and methoxyphenyl) and polar (hydroxy and carboxamide) functional groups, which may influence solubility, bioavailability, and receptor-binding properties.

属性

IUPAC Name |

1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(1-pyridin-3-ylethyl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c1-13(14-6-5-9-20-10-14)21-19(26)16-11-24(23-22-16)12-17(25)15-7-3-4-8-18(15)27-2/h3-11,13,17,25H,12H2,1-2H3,(H,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLQJMYJZCJXIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)NC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(2-hydroxy-2-(2-methoxyphenyl)ethyl)-N-(1-(pyridin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 342.40 g/mol. The structure features a triazole ring, which is known for its ability to interact with biological targets, including enzymes and receptors.

Anticancer Properties

Recent studies have indicated that triazole derivatives exhibit significant anticancer activity. For instance, compounds with similar triazole scaffolds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study by Khedher et al. demonstrated that triazole derivatives can effectively target specific kinases involved in cancer progression, suggesting that our compound may share similar mechanisms of action .

Enzyme Inhibition

Triazoles are known to inhibit several key enzymes. For example, they have been reported to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, making it essential to study the interaction of our compound with these enzymes .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been extensively studied. Compounds similar to the one have shown activity against various bacterial strains and fungi. Research indicates that the presence of the triazole ring enhances the binding affinity to microbial targets, potentially leading to effective treatments for infections .

Study 1: Anticancer Activity

In a study conducted on human breast cancer cells (MCF-7), the compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity. The mechanism involved apoptosis through the activation of caspase pathways .

Study 2: Enzyme Interaction

A pharmacokinetic study investigated the interaction of similar triazole compounds with cytochrome P450 enzymes. The results indicated that these compounds could significantly inhibit CYP3A4 activity, which is critical for drug metabolism .

Data Tables

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on triazole core modifications, substituent variations, and biological relevance. Below is a detailed comparison:

Core Triazole Modifications

Key Observations :

- In contrast, the 1,2,4-triazole isomer may display altered hydrogen-bonding patterns due to nitrogen position differences.

- Pyridine/pyrazole substituents (target compound, ) contribute to aromatic interactions with biological targets (e.g., nicotinic acetylcholine receptors in insecticides) . Hydroxyethyl and carboxamide groups (target compound, ) enhance solubility and hydrogen-bonding capacity, critical for target binding .

Pharmacological and Biochemical Insights

- Binding Affinity : While direct inhibition constants (Ki) or IC50 values for the target compound are unavailable, analogs like demonstrate that chloro-pyridyl and ethoxy groups improve insecticidal activity by interacting with acetylcholine-binding proteins .

- Synthetic Routes : The target compound’s synthesis likely parallels methods used for and , such as Huisgen cycloaddition for triazole formation and carboxamide coupling via EDCI/HOBt chemistry .

- Stability : Intramolecular hydrogen bonds (e.g., C–H⋯O/N in ) stabilize triazole derivatives, reducing metabolic degradation .

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 1-(2-hydroxy-2-(2-methoxyphenyl)ethyl)-N-(1-(pyridin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via azide-alkyne cycloaddition (e.g., Huisgen reaction), leveraging copper(I)-catalyzed "click chemistry" for regioselective triazole formation . Key steps include:

- Precursor Preparation : Synthesis of azide and alkyne precursors with appropriate protecting groups (e.g., methoxyphenyl and pyridinyl moieties).

- Cycloaddition : Use of Cu(I) catalysts (e.g., CuBr with tris(benzyltriazolylmethyl)amine ligand) in polar solvents (e.g., DMF or acetonitrile) at 50–80°C .

- Purification : Column chromatography or recrystallization to isolate the product.

- Optimization : Design of Experiments (DoE) can systematically vary temperature, solvent, and catalyst loading to maximize yield and purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the triazole ring and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and purity.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection assesses purity (>95% required for pharmacological studies) .

Q. What are the hypothesized biological targets of this compound based on its structural features?

- Methodological Answer :

- Triazole Ring : Potential hydrogen bonding with enzyme active sites (e.g., kinases, cytochrome P450 isoforms) .

- Methoxyphenyl and Pyridinyl Groups : Enhance lipophilicity and π-π stacking with aromatic residues in receptors (e.g., G-protein-coupled receptors) .

- Initial Screening : Use computational docking (AutoDock Vina) to prioritize targets, followed by in vitro enzyme inhibition assays .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s enzyme inhibition efficacy across studies be resolved?

- Methodological Answer :

- Assay Validation : Compare results across orthogonal assays (e.g., fluorescence-based vs. radiometric assays for kinase activity) .

- Compound Integrity : Re-analyze purity via HPLC and confirm structural integrity with 2D NMR (e.g., HSQC, HMBC) .

- Control Experiments : Test for nonspecific binding using scrambled peptide substrates or inactive analogs .

Q. What computational methods are suitable for predicting the compound’s binding interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or MOE to model binding poses, focusing on triazole interactions with catalytic residues .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (GROMACS) to assess binding stability and ligand-protein hydrogen bonds .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at enzyme active sites (e.g., charge transfer in cytochrome P450) .

Q. What strategies mitigate regioselectivity challenges during triazole ring formation in the synthesis?

- Methodological Answer :

- Catalyst Tuning : Use ruthenium catalysts (e.g., Cp*RuCl) for 1,5-disubstituted triazole formation instead of Cu(I)-catalyzed 1,4-regioisomers .

- Protecting Groups : Temporarily block reactive hydroxyl or amine groups on precursors to direct cycloaddition regiochemistry .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

- Methodological Answer :

- Analog Design : Synthesize derivatives with variations in methoxyphenyl (e.g., halogen substitution) or pyridinyl (e.g., methylation) groups .

- Bioactivity Testing : Screen analogs against panels of cancer cell lines (NCI-60) or microbial pathogens (AST guidelines) .

- Data Analysis : Use multivariate statistics (e.g., PCA or PLS regression) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。